molecular formula C11H18O2SSi B11870462 2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol CAS No. 58952-76-4

2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol

Katalognummer: B11870462
CAS-Nummer: 58952-76-4
Molekulargewicht: 242.41 g/mol
InChI-Schlüssel: CTLSZWACSXGYOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol is an organosilicon compound that features a trimethylsilyl group attached to a phenyl ring, which is further connected to a sulfanyl group and an ethan-1-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol typically involves the reaction of 2-[(Trimethylsilyl)oxy]phenyl thiol with an appropriate ethan-1-ol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or alkoxides in the presence of a base are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a protecting group for sensitive functional groups during complex synthetic procedures.

    Biology: Investigated for its potential role in modifying biological molecules and studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group provides steric protection and enhances the stability of the compound, while the sulfanyl group can participate in redox reactions. The ethan-1-ol moiety allows for further functionalization and interaction with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(Trimethylsilyl)oxy]phenyl thiol
  • 2-[(Trimethylsilyl)oxy]phenyl ethan-1-ol
  • 2-[(Trimethylsilyl)oxy]phenyl sulfide

Uniqueness

2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol is unique due to the combination of the trimethylsilyl group, phenyl ring, sulfanyl group, and ethan-1-ol moiety. This unique structure imparts specific chemical properties and reactivity that are not observed in other similar compounds. The presence of the trimethylsilyl group provides steric protection and enhances the stability of the compound, making it a valuable intermediate in various synthetic applications.

Eigenschaften

CAS-Nummer

58952-76-4

Molekularformel

C11H18O2SSi

Molekulargewicht

242.41 g/mol

IUPAC-Name

2-(2-trimethylsilyloxyphenyl)sulfanylethanol

InChI

InChI=1S/C11H18O2SSi/c1-15(2,3)13-10-6-4-5-7-11(10)14-9-8-12/h4-7,12H,8-9H2,1-3H3

InChI-Schlüssel

CTLSZWACSXGYOO-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OC1=CC=CC=C1SCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.